2-Bromo-1,1-difluorocyclopentane
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Overview
Description
2-Bromo-1,1-difluorocyclopentane is an organic compound with the molecular formula C5H7BrF2. It is a cyclopentane derivative where two fluorine atoms and one bromine atom are attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1-difluorocyclopentane typically involves the bromination and fluorination of cyclopentane derivatives. One common method includes the reaction of cyclopentane with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with bromine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,1-difluorocyclopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. These reactions are typically carried out in polar solvents at elevated temperatures.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-1,1-difluorocyclopentane and 2-amino-1,1-difluorocyclopentane.
Elimination Reactions: Products include 1,1-difluorocyclopentene.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Bromo-1,1-difluorocyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1,1-difluorocyclopentane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,1-difluorocyclopentane
- 2-Iodo-1,1-difluorocyclopentane
- 2-Bromo-1,1-dichlorocyclopentane
Uniqueness
2-Bromo-1,1-difluorocyclopentane is unique due to the presence of both bromine and fluorine atoms on the same carbon atom, which imparts distinct reactivity and properties compared to its analogs
Properties
IUPAC Name |
2-bromo-1,1-difluorocyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2/c6-4-2-1-3-5(4,7)8/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWCFLWXTCDJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2303705-25-9 |
Source
|
Record name | 2-bromo-1,1-difluorocyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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